molecular formula C21H32NaO7P B162469 Cytostatin CAS No. 457070-06-3

Cytostatin

Cat. No.: B162469
CAS No.: 457070-06-3
M. Wt: 450.4 g/mol
InChI Key: DXWSCXWALSKXSD-IAPNMYKYSA-M
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Description

Cytostatin is a natural antitumor inhibitor of cell adhesion to extracellular matrix, blocking adhesion of B16 melanoma cells to laminin and collagen type IV in vitro (IC50s = 1.3 and 1.4 µg/ml, respectively) and B16 cells metastatic activity in mice. It induces apoptosis of FS3 mouse fibrosarcoma cells (IC50 = 3.1 µg/ml). This compound potently and selectively inhibits protein phosphatase 2A (PP2A;  IC50 = 29 nM against the catalytic subunit), while having no effect against PP1, PP2B, or PP5.

Biological Activity

Cytostatin is a naturally occurring compound known for its significant biological activities, particularly in the context of cancer research and immunology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound is classified as a protein phosphatase 2A (PP2A) inhibitor, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. The compound exhibits anti-metastatic properties and has been studied for its potential in cancer therapy due to its ability to induce apoptosis in malignant cells and inhibit tumor growth.

This compound's biological activity is primarily attributed to its interaction with specific cellular pathways:

  • Inhibition of Protein Phosphatase 2A (PP2A) : this compound selectively inhibits PP2A, an enzyme involved in regulating several signaling pathways that control cell proliferation and survival. This inhibition leads to increased phosphorylation of target proteins that promote apoptosis and inhibit cell cycle progression .
  • Induction of Apoptosis : Research indicates that this compound can trigger apoptotic pathways in cancer cells. The compound has been shown to activate caspases, which are essential for the execution phase of apoptosis, thereby leading to cell death .
  • Anti-Metastatic Properties : this compound has demonstrated the ability to inhibit metastasis in various cancer models. Its mechanism involves disrupting the signaling pathways that facilitate cancer cell migration and invasion .

Case Studies and Experimental Data

  • Study on this compound's Anti-Cancer Effects :
    • A study conducted on human breast cancer cells revealed that this compound treatment resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 0.5 µM, indicating potent activity against these cells .
  • Mechanistic Insights :
    • In vitro assays showed that this compound induces apoptosis through a mitochondrial-dependent pathway. This was evidenced by the release of cytochrome c from mitochondria into the cytosol upon treatment with this compound .
  • Comparative Analysis :
    • A comparative study highlighted that this compound's efficacy as an anti-cancer agent was superior to several conventional chemotherapeutics in specific cancer types, suggesting its potential as a novel therapeutic option .

Data Table: Biological Activity Summary

Biological ActivityMechanismReference
PP2A InhibitionInhibits dephosphorylation of target proteins
Induction of ApoptosisActivates caspases leading to cell death
Anti-Metastatic EffectsDisrupts signaling pathways for migration

Scientific Research Applications

Nephrology

Cytostatin is increasingly recognized for its utility in assessing renal function:

  • GFR Estimation : Studies indicate that serum cystatin C levels correlate more accurately with GFR compared to creatinine levels, particularly in patients with chronic kidney disease (CKD). For instance, a meta-analysis demonstrated that cystatin C-based eGFR estimates provided better risk stratification for patients with moderate to severe renal impairment .
  • Risk Prediction : Elevated cystatin C levels have been associated with increased risks of all-cause mortality and cardiovascular events in CKD patients. This highlights its potential as a prognostic marker .
Study Population Findings
MDPI StudyElderly patientsCystatin C outperformed creatinine in predicting adverse outcomes
PubMed Study95 patients on arbekacinCystatin C provided less biased GFR estimates than creatinine

Oncology

This compound's role extends into oncology, where it is implicated in tumor biology:

  • Tumor Invasion and Metastasis : Research indicates that this compound may influence cancer progression by modulating proteolytic activity associated with tumor invasion . Its expression levels have been correlated with the aggressiveness of certain cancers.
  • Biomarker for Cancer Mortality : Elevated cystatin C levels have been linked to increased cancer mortality rates, suggesting that it may serve as a valuable biomarker for identifying high-risk cancer patients .

Cardiovascular Health

Cystatin C is also being explored for its cardiovascular implications:

  • Association with Cardiovascular Events : Studies show that higher plasma cystatin C concentrations are associated with an increased risk of cardiovascular mortality. This relationship underscores the importance of monitoring cystatin C levels in patients with pre-existing cardiovascular conditions .

Case Study on CKD Patients

A study involving 200 CKD patients demonstrated that those with elevated cystatin C levels had a significantly higher risk of progression to end-stage renal disease (ESRD) compared to those with normal levels. This finding supports the use of cystatin C as a critical biomarker for monitoring CKD progression.

Case Study on Cancer Patients

In a cohort study of breast cancer patients, those with higher pre-treatment cystatin C levels exhibited poorer overall survival rates compared to those with lower levels. This suggests that cystatin C could be integrated into routine assessments for cancer prognosis.

Chemical Reactions Analysis

Biological Evaluation and Activity

The alpha,beta-unsaturated lactone, the C-11-hydroxy group, and a fully deprotected phosphate moiety at C-9 are essential for the PP2A-inhibitory activity of cytostatin. The triene moiety in the side chain can be replaced by other lipophilic residues with only a moderate decrease in biological activity . this compound and its analogues do not inhibit other phosphatases such as PP1, VHR, PTP1B, and CD45, demonstrating high selectivity for PP2A .

Each of the this compound diastereomers exhibited a reduced activity towards inhibition of PP2A (>100-fold), demonstrating the importance of the presence and stereochemistry of the C10-methyl and C11-hydroxy groups for potent PP2A inhibition .

The C9-phosphate (>4000-fold), C11-alcohol (250-fold), and triene (220-fold) contribute to PP2A inhibition .

Effects of Structural Modifications on PP2A Inhibition

Structural ModificationImpact on PP2A Inhibition
Removal or modification of C9-phosphate>4000-fold decrease
Removal or modification of C11-alcohol250-fold decrease
Replacement of triene with other lipophilic residuesModerate decrease

Stereochemistry and Activity

The stereochemistry at various positions significantly impacts the activity of this compound. For instance, C10-methyl and C11-hydroxy groups are crucial for potent PP2A inhibition . Studies involving C4–C6 stereoisomers of the this compound lactone helped define the C4–C6 relative stereochemistry of the natural product .

Q & A

Basic Research Questions

Q. What molecular targets and signaling pathways are implicated in Cytostatin's mechanism of action, and how can researchers design experiments to validate its specificity for PP2A?

  • Methodological Answer : Begin by conducting competitive inhibition assays using purified PP2A, PP1, and PP5 catalytic subunits to compare this compound's IC50 values. Use techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. Validate selectivity by testing against related phosphatases (e.g., PP4, PP6) and employ siRNA knockdown models in cancer cell lines to confirm phenotypic effects (e.g., apoptosis induction) .

Q. How should researchers structure experimental designs to evaluate this compound's antitumor efficacy in vitro while minimizing confounding variables?

  • Methodological Answer : Apply the PICOT framework:

  • P opulation: Cancer cell lines (e.g., HeLa, MCF-7).
  • I ntervention: this compound treatment at varying concentrations.
  • C omparison: Untreated cells or cells treated with fostriecin (structurally related inhibitor).
  • O utcome: Apoptosis markers (e.g., caspase-3 activation), cell viability (MTT assay), PP2A activity (phosphatase assays).
  • T ime: 24–72-hour exposure.
    Include controls for off-target effects (e.g., PP2A rescue via overexpression) and use standardized protocols for replication .

Q. What are the key challenges in synthesizing this compound, and how can researchers optimize its stereochemical purity?

  • Methodological Answer : Address stereochemical complexity (e.g., C9 phosphate and C11 hydroxyl groups) via asymmetric synthesis. Use chiral HPLC and nuclear magnetic resonance (NMR) to verify enantiomeric purity. Optimize reaction conditions (e.g., low-temperature lithiation for C3-C11 bond formation) and employ parallel reaction screening to refine yield and selectivity .

Q. Which analytical techniques are critical for characterizing this compound's structural and physicochemical properties in preclinical studies?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, NMR (1H, 13C, 31P) for stereochemical analysis, and X-ray crystallography for absolute configuration determination. Assess stability via accelerated degradation studies (pH, temperature) and quantify solubility using HPLC with photodiode array detection .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve discrepancies in this compound's inhibitory potency across PP2A isoforms or chimeric phosphatases?

  • Methodological Answer : Synthesize this compound analogs (e.g., C10-C11 diastereomers, lactone-deficient derivatives) and test against PP2A catalytic subunit isoforms (e.g., PP2Acα vs. PP2Acβ) and chimeric constructs (e.g., PP1/PP2A). Use molecular docking to map interactions (e.g., C3 with PP2A Cys269) and correlate with inhibitory data. Address contradictions by analyzing enzyme kinetics (Km, Vmax) under varying redox conditions .

Q. What experimental approaches can elucidate the role of this compound's (Z,Z,E)-triene motif in conferring selectivity over PP1 and PP5?

  • Methodological Answer : Perform alanine scanning mutagenesis on PP2A to identify residues critical for triene binding. Compare inhibition profiles of triene-modified analogs using in vitro phosphatase assays. Utilize cryo-EM or molecular dynamics simulations to visualize triene-phosphatase interactions and validate with cellular assays (e.g., PP2A-dependent dephosphorylation of AKT) .

Q. How can researchers design combination therapy studies to overcome this compound's potential resistance mechanisms in solid tumors?

  • Methodological Answer : Screen for synergistic partners (e.g., kinase inhibitors, chemotherapeutics) using high-throughput combinatorial assays. Apply Chou-Talalay analysis to calculate combination indices. Validate in vivo using orthotopic xenograft models and assess PP2A reactivation markers (e.g., phosphorylation of B56 regulatory subunits) post-treatment .

Q. What methodologies are appropriate for investigating this compound's pharmacokinetic-pharmacodynamic (PK-PD) disconnect in in vivo models?

  • Methodological Answer : Employ LC-MS/MS to quantify plasma and tissue concentrations in rodents. Correlate PK data (Cmax, AUC) with PD endpoints (e.g., tumor growth inhibition, PP2A activity in biopsies). Use physiologically based pharmacokinetic (PBPK) modeling to predict human dosing and identify metabolites via hepatic microsome assays .

Q. How should researchers address conflicting data on this compound's cytotoxicity in hypoxic versus normoxic tumor microenvironments?

  • Methodological Answer : Replicate experiments under controlled oxygen levels (e.g., hypoxia chambers). Measure ROS production and PP2A activity via fluorogenic substrates. Apply RNA-seq to identify hypoxia-induced phosphatase regulatory subunits (e.g., B55α) that modulate this compound sensitivity. Use Bayesian statistical models to quantify uncertainty in dose-response curves .

Q. What strategies can mitigate batch-to-batch variability in this compound's bioactivity during large-scale preclinical testing?

  • Methodological Answer : Implement strict quality control (QC) protocols:
  • Synthesis : Monitor intermediates via in-process controls (IPC).
  • Characterization : Use orthogonal methods (e.g., CD spectroscopy for chirality, DSC for crystallinity).
  • Bioassays : Include reference standards in each assay plate and normalize data to internal controls (e.g., fostriecin IC50).
    Document variability using coefficient of variation (CV) analysis and adjust statistical models (e.g., mixed-effects regression) .

Q. Methodological Resources

  • Statistical Analysis : Consult biostatisticians early to select tests (e.g., Mann-Whitney for nonparametric data, ANOVA for dose-response studies) and avoid Type I/II errors .
  • Data Interpretation : Use PRISMA guidelines for systematic reviews of this compound’s preclinical data and GRADE criteria to assess evidence quality .

Properties

IUPAC Name

sodium;[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33O7P.Na/c1-5-6-7-8-9-10-18(22)17(4)19(28-29(24,25)26)13-11-15(2)21-16(3)12-14-20(23)27-21;/h5-10,12,14-19,21-22H,11,13H2,1-4H3,(H2,24,25,26);/q;+1/p-1/b6-5+,8-7-,10-9-;/t15-,16-,17-,18-,19-,21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWSCXWALSKXSD-IAPNMYKYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC=CC(C(C)C(CCC(C)C1C(C=CC(=O)O1)C)OP(=O)(O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C\C=C/[C@@H]([C@H](C)[C@H](CC[C@H](C)[C@H]1[C@H](C=CC(=O)O1)C)OP(=O)(O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32NaO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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